Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate
Description
Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate is a thiophene-based sulfonamide derivative characterized by a trifluoromethoxyphenyl sulfamoyl group at position 3 and a 4-methylphenyl substituent at position 4 of the thiophene ring. The methyl ester at position 2 enhances its lipophilicity, which may influence pharmacokinetic properties.
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO5S2/c1-12-3-5-13(6-4-12)16-11-30-17(19(25)28-2)18(16)31(26,27)24-14-7-9-15(10-8-14)29-20(21,22)23/h3-11,24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTWSPZEDDIVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based Synthesis
The Gewald reaction is a well-established method for synthesizing 2-aminothiophene-3-carboxylates, making it ideal for constructing the thiophene core.
Step 1: Synthesis of Methyl 3-Amino-4-(4-Methylphenyl)Thiophene-2-Carboxylate
- Reagents : 4-Methylacetophenone (1.0 equiv), methyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv), morpholine (catalyst), DMF.
- Conditions : Stir at 60–80°C for 12–18 hours under inert atmosphere.
- Workup : Quench with ice-water, filter, and recrystallize from ethanol.
- Yield : 65–75%.
Mechanistic Insight : The ketone condenses with cyanoacetate to form an α,β-unsaturated nitrile, which cyclizes with sulfur to yield the aminothiophene.
Step 2: Sulfamoylation with 4-(Trifluoromethoxy)Benzenesulfonyl Chloride
- Reagents : Methyl 3-amino-4-(4-methylphenyl)thiophene-2-carboxylate (1.0 equiv), 4-(trifluoromethoxy)benzenesulfonyl chloride (1.2 equiv), pyridine (2.0 equiv), DCM.
- Conditions : React at 0°C → RT for 6–8 hours.
- Workup : Wash with dilute HCl, dry over Na₂SO₄, and purify via silica gel chromatography.
- Yield : 70–80%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | 0°C → RT |
| Solvent | Dichloromethane |
| Base | Pyridine |
| Characterization | ¹H NMR (δ 7.9–8.1 ppm, sulfonamide) |
Cross-Coupling Approach
For cases where the Gewald reaction is impractical, Suzuki-Miyaura coupling offers an alternative route to install the 4-methylphenyl group.
Step 1: Synthesis of Methyl 3-Amino-4-Bromothiophene-2-Carboxylate
- Reagents : Methyl 3-aminothiophene-2-carboxylate, N-bromosuccinimide (NBS), DMF.
- Conditions : Stir at RT for 4 hours.
- Yield : 85–90%.
Step 2: Suzuki Coupling with 4-Methylphenylboronic Acid
- Reagents : Methyl 3-amino-4-bromothiophene-2-carboxylate (1.0 equiv), 4-methylphenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O.
- Conditions : Heat at 80°C for 12 hours.
- Yield : 75–85%.
Step 3: Sulfamoylation (Same as Section 2.1).
Advanced Methodologies and Optimization
One-Pot Tandem Reactions
Recent advances enable combining cyclization and sulfamoylation in a single pot, reducing purification steps:
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction times:
- Gewald Reaction : 30 minutes at 100°C.
- Sulfamoylation : 15 minutes at 50°C.
- Yield Improvement : ~10% compared to conventional methods.
Characterization and Analytical Data
The final product is validated using spectroscopic and chromatographic techniques:
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.75 (s, 1H, NH), 7.45–7.30 (m, 4H, ArH), 6.95 (d, J = 8.0 Hz, 2H, ArH), 3.90 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1340, 1160 cm⁻¹ (SO₂), 1250 cm⁻¹ (CF₃O).
- MS (ESI) : m/z 499.1 [M+H]⁺.
Purity Analysis :
| Method | Purity (%) |
|---|---|
| HPLC (C18 column) | ≥98.5 |
| Elemental Analysis | C 53.2, H 3.8, N 4.5 (Calc: C 53.3, H 3.7, N 4.6) |
Challenges and Troubleshooting
- Low Sulfamoylation Yields : Use freshly distilled sulfonyl chloride and anhydrous conditions to prevent hydrolysis.
- Byproduct Formation : Employ slow addition of sulfonyl chloride at 0°C to minimize di-sulfonation.
- Trifluoromethoxy Group Stability : Avoid strong bases (e.g., NaOH) that may cleave the OCF₃ group.
Industrial-Scale Considerations
For large-scale production:
- Solvent Choice : Replace DMF with toluene to improve safety and recyclability.
- Catalyst Recycling : Use immobilized Pd catalysts for Suzuki couplings.
- Cost Reduction : Source 4-(trifluoromethoxy)benzenesulfonyl chloride from bulk suppliers.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Thiols, amines, and other reduced derivatives.
Substitution: Substituted thiophenes with various functional groups.
Scientific Research Applications
Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that impart desirable properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Structural Comparison
Biological Activity
Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the sulfonamide group and trifluoromethoxy substituent enhances its potential efficacy in various therapeutic applications.
Molecular Formula
- Molecular Weight : 408.47 g/mol
- Chemical Structure :
Antimicrobial Activity
Research indicates that compounds with thiophene moieties exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial effects against various strains of bacteria, including resistant strains.
- Case Study : A study conducted on similar thiophene derivatives showed that certain compounds demonstrated effective inhibition against ESBL-producing E. coli with minimal inhibitory concentrations (MIC) ranging from 10 to 50 mg/mL. The compounds exhibited zones of inhibition correlating with concentration increases, suggesting strong antibacterial potential .
Anticancer Activity
Thiophene derivatives have been explored for their anticancer properties. The structural characteristics of this compound may contribute to apoptotic pathways in cancer cells.
- Research Findings : In vitro studies have shown that related thiophene compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, indicating potential as anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Disruption of Cell Membrane Integrity : Thiophene derivatives can disrupt bacterial membranes, leading to cell lysis.
- Interference with Cancer Cell Signaling Pathways : Compounds may modulate signaling pathways involved in cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | MIC (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Antibacterial | ESBL-producing E. coli | 10 - 50 | 13 - 15 |
| Anticancer | Various Cancer Cell Lines | N/A | N/A |
Table 2: Comparison with Related Compounds
Q & A
Q. Optimization Table :
| Step | Parameter | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Sulfamoylation | Solvent | DMF (dry) | ↑ Purity by 30% |
| Esterification | Temperature | 60°C | ↓ Side products (e.g., decarboxylation) |
How can researchers resolve contradictory data on the biological activity of this compound across studies?
Level : Advanced
Answer :
Contradictions often arise from variations in assay conditions or structural analogs. Methodological approaches include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Structural validation : Confirm purity via HPLC (>95%) and NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) to rule out impurities affecting activity .
- Meta-analysis : Compare IC₅₀ values from studies using analogous compounds (e.g., methyl-substituted thiophenes with sulfamoyl groups) to identify structure-activity trends .
What spectroscopic techniques are most effective for characterizing this compound’s structure?
Level : Basic
Answer :
- ¹H/¹³C NMR : Assign signals for the trifluoromethoxy group (δ 55–60 ppm in ¹³C) and thiophene protons (δ 6.8–7.5 ppm) .
- HRMS : Confirm molecular weight (C₂₀H₁₅F₃NO₅S₂; calc. 488.04) with <2 ppm error .
- IR Spectroscopy : Identify sulfonamide N–H stretches (~3350 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
How does the trifluoromethoxy group influence this compound’s electronic properties and reactivity?
Level : Advanced
Answer :
The –OCF₃ group is strongly electron-withdrawing, which:
- Enhances electrophilic substitution : Directs reactions to the para position on the phenyl ring .
- Stabilizes intermediates : Lowers LUMO energy in nucleophilic aromatic substitution, enabling reactions with amines at milder conditions (40°C vs. 80°C for –OCH₃ analogs) .
- Impacts solubility : Increases logP by ~0.5 compared to non-fluorinated analogs, affecting bioavailability .
What are the best practices for evaluating this compound’s stability under physiological conditions?
Level : Advanced
Answer :
- pH stability : Incubate in buffers (pH 2–8) at 37°C for 24h; monitor degradation via LC-MS. The ester group hydrolyzes rapidly at pH >7 .
- Thermal stability : Store at –20°C in argon; DSC shows decomposition onset at 150°C .
- Light sensitivity : Protect from UV light to prevent sulfamoyl bond cleavage .
Which computational methods predict binding interactions between this compound and biological targets?
Level : Advanced
Answer :
- Docking simulations (AutoDock Vina) : Model interactions with cyclooxygenase-2 (COX-2), focusing on hydrogen bonds between sulfamoyl NH and Arg120 .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR models : Use descriptors like molar refractivity and polar surface area to predict IC₅₀ against kinases .
How do structural analogs of this compound differ in their mechanisms of action?
Level : Basic
Answer :
Key analogs and their biological targets:
| Analog Structure | Target | Mechanism |
|---|---|---|
| Ethyl 4-methyl-5-(phenylcarbamoyl)thiophene-2-carboxylate | COX-2 | Competitive inhibition via sulfonamide binding |
| Methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | EGFR | Allosteric modulation of kinase domain |
What strategies mitigate toxicity concerns during in vivo studies?
Level : Advanced
Answer :
- Prodrug design : Replace methyl ester with ethyl ester to delay hydrolysis and reduce hepatotoxicity .
- Dose optimization : Use allometric scaling from murine models (e.g., MTD = 50 mg/kg in mice → ~4 mg/kg in humans) .
- Metabolite profiling : Identify toxic intermediates (e.g., free sulfamoyl acids) via microsomal incubation .
What are the limitations of current synthetic routes, and what novel methodologies are emerging?
Level : Advanced
Answer :
Limitations :
- Low yields (<40%) in sulfamoylation due to steric hindrance .
- Emerging methods :
- Flow chemistry : Improves mixing and heat transfer for exothermic reactions (e.g., trifluoromethoxy group introduction) .
- Enzyme-mediated catalysis : Lipases (e.g., CAL-B) enhance regioselectivity in esterification .
How can researchers validate the compound’s purity and identity in multi-step syntheses?
Level : Basic
Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
